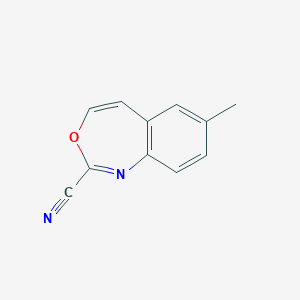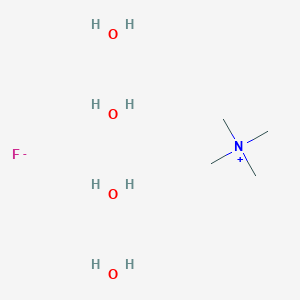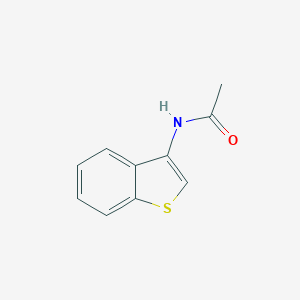
N-(1-benzothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzothiophen-3-yl)acetamide, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a heterocyclic organic compound that contains a benzothiophene ring system and an acetamide functional group. This compound has been extensively studied for its various biological properties and has shown promising results in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of N-(1-benzothiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-benzothiophen-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. Additionally, N-(1-benzothiophen-3-yl)acetamide has been found to modulate the activity of various signaling pathways, including the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-(1-benzothiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-(1-benzothiophen-3-yl)acetamide has also been found to induce apoptosis in cancer cells and protect neurons from damage. Additionally, N-(1-benzothiophen-3-yl)acetamide has been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzothiophen-3-yl)acetamide has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified. N-(1-benzothiophen-3-yl)acetamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(1-benzothiophen-3-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzothiophen-3-yl)acetamide. One area of interest is the development of N-(1-benzothiophen-3-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzothiophen-3-yl)acetamide and its potential therapeutic applications. N-(1-benzothiophen-3-yl)acetamide may also be useful in combination with other compounds for the treatment of various diseases. Overall, N-(1-benzothiophen-3-yl)acetamide has shown significant potential for use in scientific research and may have important implications for the development of new therapies.
Métodos De Síntesis
The synthesis of N-(1-benzothiophen-3-yl)acetamide involves the reaction between 3-bromobenzothiophene and acetamide in the presence of a base. This reaction results in the formation of N-(1-benzothiophen-3-yl)acetamide. The synthesis of N-(1-benzothiophen-3-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-benzothiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(1-benzothiophen-3-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(1-benzothiophen-3-yl)acetamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
16810-40-5 |
|---|---|
Nombre del producto |
N-(1-benzothiophen-3-yl)acetamide |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
N-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
Clave InChI |
IMVFWBOAKQOTTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
SMILES canónico |
CC(=O)NC1=CSC2=CC=CC=C21 |
Solubilidad |
28.7 [ug/mL] |
Sinónimos |
3-(Acetylamino)benzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



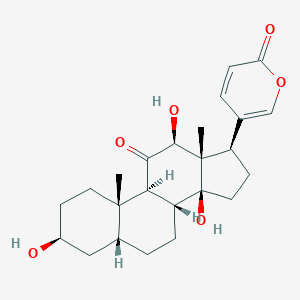
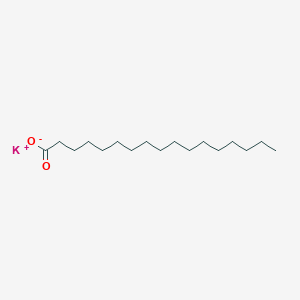

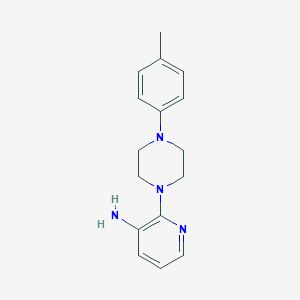
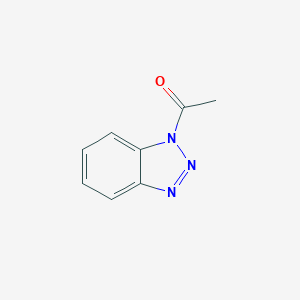
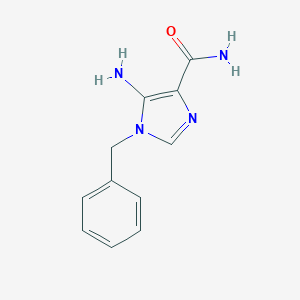
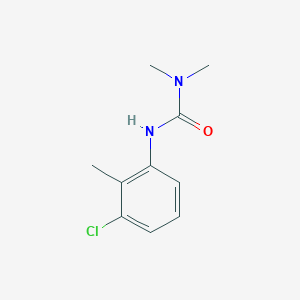
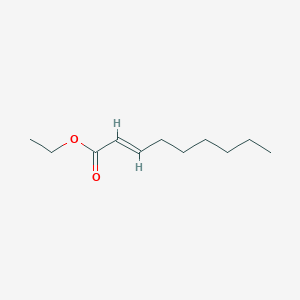

![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
